Bis(2,6-dibromo-4-tert-butylphenyl)diazomethane
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Overview
Description
Bis(2,6-dibromo-4-tert-butylphenyl)diazomethane is an organic compound known for its unique structure and reactivity It is a diazo compound, characterized by the presence of a diazo group (-N=N-) attached to a phenyl ring substituted with bromine and tert-butyl groups
Preparation Methods
The synthesis of Bis(2,6-dibromo-4-tert-butylphenyl)diazomethane typically involves the reaction of 2,6-dibromo-4-tert-butylphenylhydrazine with a suitable diazotizing agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired diazo compound. Common diazotizing agents include nitrous acid or its derivatives, which facilitate the conversion of the hydrazine to the diazo compound. The reaction is typically conducted in an inert atmosphere to prevent the decomposition of the diazo compound .
Chemical Reactions Analysis
Bis(2,6-dibromo-4-tert-butylphenyl)diazomethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine or other reduced forms.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(2,6-dibromo-4-tert-butylphenyl)diazomethane has several applications in scientific research:
Synthetic Chemistry: It is used as a precursor for the synthesis of complex organic molecules. The reactive diazo group allows for the formation of various intermediates that can be further transformed into desired products.
Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and advanced composites.
Biological Studies: It is employed in the study of biological systems, particularly in understanding the interactions of diazo compounds with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug development, given its ability to form reactive intermediates that can interact with biological targets
Mechanism of Action
The mechanism of action of Bis(2,6-dibromo-4-tert-butylphenyl)diazomethane involves the generation of reactive intermediates, such as carbenes, upon decomposition of the diazo group. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways and targets depend on the reaction conditions and the presence of other reactants .
Comparison with Similar Compounds
Bis(2,6-dibromo-4-tert-butylphenyl)diazomethane can be compared with other diazo compounds, such as:
Bis(2,4-di-tert-butylphenyl)diazomethane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Bis(4-tert-butyl-2,6-diiodophenyl)diazomethane:
Bis(2,4-di-tert-butylphenyl)phosphate: A related compound with phosphate groups, used in different industrial applications
The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
182170-73-6 |
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Molecular Formula |
C21H22Br4N2 |
Molecular Weight |
622.0 g/mol |
IUPAC Name |
1,3-dibromo-5-tert-butyl-2-[diazo-(2,6-dibromo-4-tert-butylphenyl)methyl]benzene |
InChI |
InChI=1S/C21H22Br4N2/c1-20(2,3)11-7-13(22)17(14(23)8-11)19(27-26)18-15(24)9-12(10-16(18)25)21(4,5)6/h7-10H,1-6H3 |
InChI Key |
XIUOJSITQQEKNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)C(=[N+]=[N-])C2=C(C=C(C=C2Br)C(C)(C)C)Br)Br |
Origin of Product |
United States |
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